molecular formula C11H15BrClNO2 B13483840 5-Amino-5-(4-bromophenyl)pentanoic acid hydrochloride

5-Amino-5-(4-bromophenyl)pentanoic acid hydrochloride

Katalognummer: B13483840
Molekulargewicht: 308.60 g/mol
InChI-Schlüssel: PHPHAEOYOYRMBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-5-(4-bromophenyl)pentanoic acid hydrochloride is a chemical compound with the molecular formula C11H15BrNO2·HCl It is a derivative of pentanoic acid, featuring an amino group and a bromophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-5-(4-bromophenyl)pentanoic acid hydrochloride typically involves multiple steps. One common method starts with the esterification of levulinic acid, followed by bromination to produce methyl 5-bromolevulinate. This intermediate is then reacted with potassium phthalimide in the presence of dimethylformamide (DMF), followed by acidolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-5-(4-bromophenyl)pentanoic acid hydrochloride can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

5-Amino-5-(4-bromophenyl)pentanoic acid hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Amino-5-(4-bromophenyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Amino-4-oxopentanoic acid hydrochloride
  • 5-Amino-5-(4-chlorophenyl)pentanoic acid hydrochloride
  • 5-Amino-5-(4-fluorophenyl)pentanoic acid hydrochloride

Uniqueness

5-Amino-5-(4-bromophenyl)pentanoic acid hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different halogen substitutions.

Eigenschaften

Molekularformel

C11H15BrClNO2

Molekulargewicht

308.60 g/mol

IUPAC-Name

5-amino-5-(4-bromophenyl)pentanoic acid;hydrochloride

InChI

InChI=1S/C11H14BrNO2.ClH/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15;/h4-7,10H,1-3,13H2,(H,14,15);1H

InChI-Schlüssel

PHPHAEOYOYRMBJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(CCCC(=O)O)N)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.